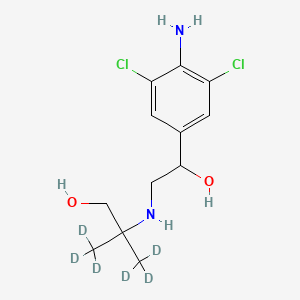

Hydroxymethyl Clenbuterol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18Cl2N2O2 |

|---|---|

Molecular Weight |

299.22 g/mol |

IUPAC Name |

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |

InChI |

InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3 |

InChI Key |

BWURCANZQUYPLR-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Hydroxymethyl Clenbuterol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Hydroxymethyl Clenbuterol-d6. Due to the limited availability of direct mass spectral data for this specific deuterated metabolite, this guide is based on the established fragmentation pathways of Clenbuterol and known metabolic transformations. The information herein is intended to support research, analytical method development, and drug metabolism studies.

Introduction

Hydroxymethyl Clenbuterol is a putative metabolite of Clenbuterol, a beta-2 adrenergic agonist. The tert-butyl group of Clenbuterol is a known site of metabolic hydroxylation. For analytical and pharmacokinetic studies, deuterated internal standards are frequently employed. This guide focuses on a d6-labeled version of Hydroxymethyl Clenbuterol, likely deuterated on two of the methyl groups of the tert-butyl moiety to provide a significant mass shift from the unlabeled analyte. Understanding the mass spectrometric behavior of this labeled metabolite is crucial for its accurate detection and quantification in complex biological matrices.

Predicted Molecular Structure

The proposed structure for this compound is based on the hydroxylation of one of the methyl groups of the tert-butyl moiety of Clenbuterol, with deuterium (B1214612) labeling on the remaining two methyl groups.

Proposed Structure: 1-(4-amino-3,5-dichlorophenyl)-2-((1,1-di(trideuteriomethyl)-2-hydroxypropan-2-yl)amino)ethan-1-ol

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for the precursor and major fragment ions of this compound in positive ion mode electrospray ionization (ESI+). The predictions are derived from the known fragmentation of Clenbuterol, with adjustments for the addition of a hydroxyl group (+16 Da) and six deuterium atoms (+6 Da).

| Ion Type | Predicted m/z | Proposed Structure/Fragment | Notes |

| [M+H]+ | 299.1 | Protonated this compound | Precursor Ion |

| Fragment 1 | 281.1 | [M+H - H₂O]+ | Loss of a water molecule from the secondary alcohol. |

| Fragment 2 | 225.1 | [M+H - C₄H₂D₆O]+ | Cleavage of the C-C bond adjacent to the nitrogen, with loss of the deuterated and hydroxylated tert-butyl group. |

| Fragment 3 | 207.1 | [Fragment 2 - H₂O]+ | Subsequent loss of a water molecule from Fragment 2. |

| Fragment 4 | 189.0 | [Fragment 3 - H₂O]+ | Further dehydration. |

| Fragment 5 | 174.0 | Aromatic fragment | Dichlorinated aminobenzyl fragment. |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to initiate with common losses, such as water, followed by cleavage of the side chain. The primary fragmentation pathways are visualized in the diagram below.

Navigating the Stability and Storage of Hydroxymethyl Clenbuterol-d6: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxymethyl Clenbuterol-d6, a deuterated analog of a clenbuterol (B1669167) metabolite. The information presented herein is synthesized from publicly available data on the parent compound, clenbuterol, and general best practices for handling isotopically labeled compounds, providing a robust framework for maintaining the quality and reliability of this critical reference material.

This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of hydroxymethyl clenbuterol in various analytical methods, particularly in mass spectrometry-based assays. Ensuring its stability is essential for the validity of experimental results. This guide delves into the factors affecting its stability, recommended storage protocols, and the underlying scientific principles.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are recommended. These are based on information from various suppliers and general guidelines for the preservation of deuterated analytical standards.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage to minimize degradation. |

| 2-8°C | Short-term | Suitable for temporary storage before use. | |

| In Solvent | -80°C | Up to 1 year | Ideal for stock solutions to prevent degradation and solvent evaporation. |

It is crucial to refer to the manufacturer's certificate of analysis for specific storage recommendations for a particular batch of the compound.

Stability Profile: Insights from Clenbuterol Studies

While specific stability studies on this compound are not extensively available in the public domain, valuable insights can be drawn from forced degradation studies conducted on its non-deuterated counterpart, Clenbuterol HCl. These studies help in understanding the potential degradation pathways and the compound's susceptibility to various stress factors.

A key study on Clenbuterol HCl revealed its degradation behavior under different conditions as per the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Observation | Percent Degradation |

| Acidic Hydrolysis | Significant degradation | 8.78% |

| Exposure to Sunlight (in solution) | Significant degradation | 9% |

| Neutral Hydrolysis | No significant degradation | - |

| Basic Hydrolysis | No significant degradation | - |

| Oxidative Stress | No significant degradation | - |

| Thermal Stress | No significant degradation | - |

These findings suggest that this compound is likely to be most susceptible to degradation in acidic environments and when exposed to light, particularly in solution. The deuteration at the methyl group is not expected to significantly alter these fundamental stability characteristics.

Experimental Protocols: A Methodological Overview

To provide a practical understanding of how the stability of such compounds is assessed, the following section outlines a typical experimental protocol for a stability-indicating LC-MS/MS method, based on methodologies used for clenbuterol analysis.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution is mixed with an acidic solution (e.g., 0.1 N HCl) and heated at a controlled temperature (e.g., 80°C) for a specified duration.

-

Basic Hydrolysis: The stock solution is mixed with a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is kept in a hot air oven at a high temperature (e.g., 105°C).

-

Photostability: The stock solution is exposed to direct sunlight for a defined period.

-

-

Sample Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to an appropriate concentration for analysis.

-

LC-MS/MS Analysis: The samples are analyzed using a validated stability-indicating LC-MS/MS method to separate the parent compound from any degradation products. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Long-Term Stability Study in Biological Matrices

Studies on clenbuterol in bovine urine and liver have provided valuable data on its long-term stability in biological samples.

| Matrix | Storage Temperature | Duration of Stability |

| Urine | +4°C | At least 12 weeks |

| -20°C | Up to 20 weeks | |

| -60°C | Up to 20 weeks | |

| Liver | +4°C | Up to 20 weeks |

| -20°C | Up to 20 weeks | |

| -60°C | Up to 20 weeks |

Furthermore, clenbuterol was found to be stable for at least six freeze-thaw cycles in these matrices. This information is critical for laboratories handling biological samples for analysis.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.

In-Depth Technical Guide: Physicochemical Characteristics of Deuterated Hydroxymethyl Clenbuterol

This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated Hydroxymethyl Clenbuterol (B1669167), tailored for researchers, scientists, and professionals in drug development. The document details available data, outlines relevant experimental protocols, and visualizes key biological and analytical processes.

Physicochemical Properties

Deuterated Hydroxymethyl Clenbuterol is a stable isotope-labeled form of Hydroxymethyl Clenbuterol, a metabolite of Clenbuterol. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, which is advantageous for its use as an internal standard in quantitative mass spectrometry-based assays.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of deuterated (d6) and non-deuterated Hydroxymethyl Clenbuterol.

| Property | Deuterated Hydroxymethyl Clenbuterol (d6) | Hydroxymethyl Clenbuterol | Clenbuterol (for reference) |

| Molecular Formula | C₁₂H₁₂D₆Cl₂N₂O₂[1] | C₁₂H₁₈Cl₂N₂O₂[2] | C₁₂H₁₈Cl₂N₂O[3] |

| Molecular Weight | 299.23 g/mol [1] | 293.19 g/mol [2] | 277.19 g/mol [3][4] |

| Monoisotopic Mass | 298.1122 Da[1] | 292.0745332 Da[2] | 276.0796186 Da[3] |

| CAS Number | 1346601-00-0[1][5] | 38339-18-3[1][2] | 37148-27-9[4][6] |

| Purity | >95% (HPLC)[1][7] | Not specified | Not specified |

| Appearance | Neat[1][7] | Not specified | Not specified |

| Storage Temperature | +4°C[1][7] | Not specified | Not specified |

Spectrometric Data

Mass spectrometry is a critical technique for the identification and quantification of deuterated Hydroxymethyl Clenbuterol.

| Spectrometric Property | Value |

| Precursor m/z ([M+H]⁺) | 293.0818 (for non-deuterated)[2] |

| Major MS/MS Fragments (for non-deuterated) | 275, 203, 167[2] |

Biological Activity and Signaling Pathway

Hydroxymethyl Clenbuterol is a metabolite of Clenbuterol, a potent β2-adrenergic agonist.[3][8][9] The parent compound, Clenbuterol, exerts its effects by activating β2-adrenergic receptors, which are predominantly found in smooth muscle tissues, such as those in the airways.[8] This activation initiates an intracellular signaling cascade.

The binding of Clenbuterol to the β2-adrenergic receptor stimulates the enzyme adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, leading to a cellular response. In the airways, this cascade results in the relaxation of smooth muscle, leading to bronchodilation.[8] In skeletal muscle, this pathway can promote protein synthesis and inhibit protein degradation, leading to muscle growth.[8]

Experimental Protocols

Synthesis of Deuterated Clenbuterol and its Metabolites

The synthesis of deuterated Hydroxymethyl Clenbuterol is not explicitly detailed in the public domain. However, the synthesis of deuterated Clenbuterol has been described and can serve as a basis. A common method involves the reaction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one with deuterated tert-butylamine (B42293) (tert-butylamine-d9), followed by reduction of the resulting aminoketone with a reducing agent like sodium borohydride (B1222165).[10]

A plausible synthetic route for deuterated Hydroxymethyl Clenbuterol would involve a similar initial pathway to produce a deuterated intermediate, followed by hydroxylation.

General Synthetic Steps for Deuterated Clenbuterol:

-

Bromination: Start with 4-amino-3,5-dichloroacetophenone and brominate it to form 3,5-dichloro-4-amino-α-bromoacetophenone.[11]

-

Amination: React the bromo-intermediate with deuterated tert-butylamine (d9-tert-butylamine) to introduce the deuterated alkyl group.[10][11]

-

Reduction: Reduce the ketone group to a hydroxyl group using a reducing agent like sodium borohydride to yield deuterated Clenbuterol.[4][10]

For the synthesis of the hydroxymethyl metabolite, further steps involving the introduction of the hydroxymethyl group would be necessary, potentially through modification of the tert-butyl group either before or after the main synthetic sequence.

Analytical Methodology

The analysis of deuterated Hydroxymethyl Clenbuterol, typically as an internal standard, is performed using chromatographic techniques coupled with mass spectrometry.

Sample Preparation:

-

Solid-Phase Extraction (SPE): Biological samples like urine are often prepared using SPE to remove interfering matrix components and concentrate the analyte.[12][13]

-

Liquid-Liquid Extraction (LLE): LLE is another common technique for extracting Clenbuterol and its metabolites from aqueous samples.[12]

Chromatographic Separation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is frequently used for the separation of Clenbuterol and its metabolites due to its high resolution and speed.[12] A C18 column is commonly employed with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

Mass Spectrometric Detection:

-

Tandem Mass Spectrometry (MS/MS): Detection is typically achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard.

Metabolism

Clenbuterol is metabolized in the body through various pathways, including N-dealkylation, N-oxidation, and sulfate (B86663) conjugation.[14] The formation of Hydroxymethyl Clenbuterol involves the hydroxylation of the parent compound. Studies in rats have identified 4-N-Hydroxylamine clenbuterol as a major urinary metabolite.[14] While the specific enzymes responsible for the hydroxymethylation of Clenbuterol are not extensively detailed in the provided search results, cytochrome P450 enzymes are generally involved in such oxidative metabolic reactions.

Conclusion

Deuterated Hydroxymethyl Clenbuterol is an essential tool for the accurate quantification of its non-deuterated counterpart in biological matrices. This guide has summarized its key physicochemical properties, the biological context of its parent compound, and the experimental protocols relevant to its synthesis and analysis. The provided visualizations of the signaling pathway and analytical workflow offer a clear understanding of the processes involved. Further research to fully elucidate the specific enzymatic pathways of Hydroxymethyl Clenbuterol formation and to obtain more extensive experimental physicochemical data would be beneficial for the scientific community.

References

- 1. Hydroxymethyl Clenbuterol-d6 | LGC Standards [lgcstandards.com]

- 2. Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

- 5. Hydroxymethyl Clenbuterol | LGC Standards [lgcstandards.com]

- 6. Clenbuterol - Wikipedia [en.wikipedia.org]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. thomastobin.com [thomastobin.com]

- 11. Synthetic method of deuterium-labeled D9-clenbuterol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Clenbuterol to its Hydroxylated Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of clenbuterol (B1669167), focusing on its conversion to the hydroxylated metabolite, primarily identified as hydroxymethyl clenbuterol (more accurately described in scientific literature as clenbuterol hydroxylamine). This document synthesizes available scientific literature to present key data on metabolic pathways, detailed experimental protocols for studying this biotransformation, and visual representations of the underlying processes. While qualitative data robustly supports the formation of hydroxylated metabolites, specific quantitative kinetic data (Km, Vmax) for hydroxymethyl clenbuterol formation remains largely uncharacterized in publicly available literature. This guide is intended to serve as a foundational resource for researchers in drug metabolism, pharmacology, and toxicology.

Introduction

Clenbuterol, a potent β2-adrenergic agonist, is utilized therapeutically as a bronchodilator and has been illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock. Understanding its metabolic fate is crucial for predicting its pharmacological and toxicological profiles. One of the primary phase I metabolic pathways for clenbuterol is hydroxylation, leading to the formation of more polar compounds that can be more readily excreted. In vitro studies, primarily utilizing liver microsomes, have been instrumental in elucidating this metabolic conversion. The principal hydroxylated metabolite formed through N-oxidation is clenbuterol hydroxylamine (B1172632). This guide will delve into the specifics of this metabolic process as observed in in vitro systems.

Quantitative Data on Clenbuterol Metabolism

While numerous studies have qualitatively confirmed the in vitro conversion of clenbuterol to its hydroxylated metabolites, there is a notable scarcity of specific quantitative kinetic data in the available scientific literature. The formation of clenbuterol hydroxylamine has been consistently reported as a major metabolic pathway in liver microsomes from various species, including pigs, rats, and cattle. However, detailed kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) have not been extensively documented.

The following table summarizes the qualitative and semi-quantitative findings from key in vitro studies.

| Species | In Vitro System | Primary Hydroxylated Metabolite | Key Findings & Citations |

| Pig | Liver Microsomes | Hydroxylamine-derivative | Extensively metabolized to a single polar metabolite, identified as the hydroxylamine derivative.[1] |

| Rat | Liver Microsomes | Clenbuterol Hydroxylamine | Formed extensively in aerobic conditions; identified as the major N-oxidation product.[2] |

| Bovine | Liver Microsomes | Clenbuterol Hydroxylamine | N-oxidation was found to be an extensive metabolic pathway, with clenbuterol hydroxylamine being the major metabolite.[3] |

| Rat | Liver Microsomes | Clenbuterol Hydroxylamine | N-oxidation products were identified for the first time, with clenbuterol hydroxylamine being the major compound.[2] |

Experimental Protocols

The following section details a generalized yet comprehensive protocol for studying the in vitro metabolism of clenbuterol to hydroxymethyl clenbuterol (clenbuterol hydroxylamine) using liver microsomes. This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents

-

Clenbuterol hydrochloride (analytical standard)

-

Hydroxymethyl clenbuterol (or clenbuterol hydroxylamine) analytical standard

-

Liver microsomes (e.g., human, rat, pig, bovine)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for LC-MS mobile phase)

-

Internal standard for LC-MS analysis (e.g., deuterated clenbuterol)

-

Microcentrifuge tubes

-

Incubator/shaker

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and the liver microsomal protein to the desired final concentration (e.g., 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add clenbuterol (dissolved in a suitable solvent like methanol or water) to the incubation mixture to achieve the desired final concentration. The reaction is initiated by the addition of the NADPH regenerating system or NADPH.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60, 120 minutes). Time-course experiments are crucial for determining the rate of metabolism.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes). This step also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the mixture at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

-

Analytical Method: LC-MS/MS

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for clenbuterol and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both clenbuterol and its hydroxylated metabolite.

-

Data Analysis: The concentration of the formed metabolite is determined by comparing its peak area to that of a standard curve prepared with the analytical standard of hydroxymethyl clenbuterol (clenbuterol hydroxylamine). The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

-

Visualizations

Signaling Pathway of Clenbuterol Metabolism

Caption: Metabolic pathway of Clenbuterol to Hydroxymethyl Clenbuterol.

Experimental Workflow for In Vitro Clenbuterol Metabolism

Caption: Workflow for in vitro Clenbuterol metabolism studies.

Conclusion

The in vitro metabolism of clenbuterol to its hydroxylated metabolite, clenbuterol hydroxylamine, is a well-documented pathway mediated primarily by cytochrome P450 enzymes and potentially flavin-containing monooxygenases. While the qualitative aspects of this biotransformation are established across different species, a significant gap exists in the public domain regarding quantitative kinetic data. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this metabolic conversion further. Future studies focusing on determining the specific human CYP isoforms involved and quantifying the kinetic parameters (Km and Vmax) will be invaluable for a more complete understanding of clenbuterol's disposition and for refining risk assessments associated with its use.

References

- 1. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Clenbuterol: An In-depth Technical Guide to the Formation of Hydroxymethyl Clenbuterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading from the β2-adrenergic agonist Clenbuterol to its metabolite, Hydroxymethyl Clenbuterol. This document synthesizes available scientific information to detail the enzymatic processes, present quantitative data, and outline the experimental protocols used to investigate this biotransformation. The information is intended to support research, drug development, and analytical efforts related to Clenbuterol metabolism.

Introduction to Clenbuterol Metabolism

Clenbuterol undergoes extensive metabolism in the body, primarily in the liver. The biotransformation of Clenbuterol involves several key pathways, including N-oxidation of the primary aromatic amine, N-dealkylation of the secondary amine, and sulfate (B86663) conjugation. Another significant, though less extensively documented, metabolic route is the hydroxylation of the tert-butyl group, which results in the formation of Hydroxymethyl Clenbuterol. Understanding these metabolic pathways is crucial for comprehending the pharmacokinetics, efficacy, and potential toxicity of Clenbuterol.

The Metabolic Pathway: From Clenbuterol to Hydroxymethyl Clenbuterol

The conversion of Clenbuterol to Hydroxymethyl Clenbuterol is a Phase I metabolic reaction. This process involves the introduction of a hydroxyl (-OH) group onto one of the methyl groups of the tert-butyl moiety of the Clenbuterol molecule.

Enzymatic Involvement:

While direct studies pinpointing the specific enzymes responsible for the tert-butyl hydroxylation of Clenbuterol are limited, strong evidence from structurally similar compounds suggests the involvement of the Cytochrome P450 (CYP) enzyme system . Specifically, research on the novel β2-adrenoceptor agonist Trantinterol, which also possesses a tert-butyl group, has identified CYP2C19 and CYP3A4 as the major isoforms responsible for its tert-butyl hydroxylation[1]. Given the structural similarities between Clenbuterol and Trantinterol, it is highly probable that these same CYP isozymes play a pivotal role in the formation of Hydroxymethyl Clenbuterol.

The metabolic pathway can be visualized as follows:

Quantitative Data on Clenbuterol Metabolism

Quantitative data on the formation of Hydroxymethyl Clenbuterol is not extensively available in the public domain. However, studies on the overall metabolism of Clenbuterol provide insights into the relative importance of different metabolic pathways. The following table summarizes the distribution of major Clenbuterol metabolites in rats. It is important to note that the formation of Hydroxymethyl Clenbuterol would be a component of the overall Phase I metabolism.

| Analyte | Biological Matrix | Relative Abundance |

| Unchanged Clenbuterol | Urine | 70% of urinary radioactivity (38% of administered dose) |

| Clenbuterol Hydroxylamine | Urine | Major metabolite |

| 4-Nitroclenbuterol | Urine | Detected |

| Unchanged Clenbuterol | Feces | Major component |

| Clenbuterol Sulfamate | Feces | >50% of fecal radioactivity |

| Other Metabolites | Urine | 8 metabolites have been detected in urine extracts |

Data compiled from in vivo studies in rats.

Experimental Protocols

The investigation of the metabolic pathway of Clenbuterol to Hydroxymethyl Clenbuterol typically involves in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the enzymatic conversion of Clenbuterol to Hydroxymethyl Clenbuterol in a controlled in vitro system and identify the responsible enzymes.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., human, rat, bovine) through differential centrifugation of liver homogenates.

-

Incubation:

-

A reaction mixture is prepared containing:

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Clenbuterol (substrate, at various concentrations to determine kinetics)

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

To identify specific CYP isozymes, recombinant human CYP enzymes can be used in place of liver microsomes, or specific chemical inhibitors for different CYP isozymes can be added to the incubation with liver microsomes.

-

The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

-

Sample Preparation: The mixture is centrifuged to pellet the precipitated protein, and the supernatant containing the parent drug and metabolites is collected.

-

Analytical Method:

-

Separation: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate Clenbuterol from its metabolites. A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.

-

Identification and Quantification: Mass Spectrometry (MS), typically tandem mass spectrometry (MS/MS), is used for the detection, identification, and quantification of Hydroxymethyl Clenbuterol. Electrospray ionization (ESI) in positive ion mode is common. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantification.

-

Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical experimental workflow for studying the in vitro metabolism of Clenbuterol.

Conclusion

The metabolic conversion of Clenbuterol to Hydroxymethyl Clenbuterol via hydroxylation of the tert-butyl group is a recognized pathway in its biotransformation. While direct enzymatic and quantitative data for this specific metabolite are not as abundant as for other metabolic routes like N-oxidation, evidence from structurally related compounds strongly implicates the involvement of CYP2C19 and CYP3A4. The experimental protocols outlined in this guide provide a robust framework for further investigation into this metabolic pathway, which is essential for a complete understanding of the pharmacology and toxicology of Clenbuterol. Future research should focus on definitively identifying the responsible enzymes and quantifying the extent of this metabolic conversion in different species, including humans.

References

Hydroxymethyl Clenbuterol-d6: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, Hydroxymethyl Clenbuterol-d6 serves as a critical analytical tool. This deuterated analog of hydroxymethyl clenbuterol (B1669167) is primarily utilized as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. Its application is particularly significant in areas such as metabolic studies, anti-doping control, and food safety analysis.

Hydroxymethyl Clenbuterol is a metabolite of Clenbuterol, a potent β2-adrenergic agonist known for its therapeutic use as a bronchodilator and its illicit use as a performance-enhancing drug in sports and a growth-promoting agent in livestock.[1][2] The presence of deuterium (B1214612) atoms in this compound provides a distinct mass difference, enabling precise and reliable measurements in mass spectrometry-based assays.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 1346601-00-0 | [1][3][4] |

| Molecular Weight | 299.23 g/mol | [1][5][4] |

| Molecular Formula | C₁₂H₁₂D₆Cl₂N₂O₂ | [5][4] |

| Synonyms | 4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol; NA 1141-d6; HMCBT-d6 | [2][5][4] |

| Storage Temperature | 2-8°C | [2] |

Analytical Application: Experimental Protocol

This compound is indispensable as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of clenbuterol and its metabolites in biological samples such as urine and serum.[6][7] The following protocol outlines a representative approach for the analysis of clenbuterol and its metabolites.

Objective: To quantify Hydroxymethyl Clenbuterol in a biological matrix using LC-MS/MS with this compound as an internal standard.

Materials:

-

Biological sample (e.g., urine, serum)

-

This compound (internal standard)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the extracted sample onto a suitable LC column (e.g., C18).

-

Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) to achieve chromatographic separation of the analyte from other matrix components.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both the analyte (Hydroxymethyl Clenbuterol) and the internal standard (this compound). This ensures high selectivity and sensitivity.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

The following diagram illustrates a typical workflow for the analysis of Hydroxymethyl Clenbuterol using its deuterated internal standard.

Biological Activity and Signaling Pathway

The biological effects of the parent compound, clenbuterol, are mediated through its interaction with β2-adrenergic receptors. Activation of these receptors triggers a cascade of intracellular events that ultimately lead to the physiological responses associated with the drug.

One of the key signaling pathways activated by clenbuterol is the β2-adrenoceptor/cAMP/PKA/p-CREB pathway.[8] This pathway plays a significant role in the metabolic effects of clenbuterol, including its influence on muscle growth and fat reduction.[8][9]

The signaling cascade begins with the binding of clenbuterol to the β2-adrenergic receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and promotes the transcription of target genes, including the histone demethylase JHDM2a, which is involved in regulating metabolic gene expression.[8]

The following diagram illustrates this crucial signaling pathway.

References

- 1. nyc.gov [nyc.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Does the analysis of the enantiomeric composition of clenbuterol in human urine enable the differentiation of illicit clenbuterol administration from food contamination in sports drug testing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clenbuterol exerts antidiabetic activity through metabolic reprogramming of skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Hydroxymethyl Clenbuterol-d6" as an internal standard in LC-MS/MS

Application Note:

Quantification of Hydroxymethyl Clenbuterol (B1669167) in Biological Matrices using Hydroxymethyl Clenbuterol-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clenbuterol is a beta-2 adrenergic agonist known for its use as a bronchodilator and, illicitly, as a growth-promoting agent in livestock and a performance-enhancing drug in sports.[1][2] Its metabolism in the body leads to the formation of several metabolites, including hydroxymethyl clenbuterol. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, toxicological assessments, and doping control analysis.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of clenbuterol and its metabolites due to its high sensitivity, selectivity, and specificity.[5][6] The use of stable isotope-labeled internal standards is essential for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.[7][8] This application note details a robust LC-MS/MS method for the quantification of hydroxymethyl clenbuterol in biological matrices, such as urine and plasma, using this compound as an internal standard.

Principle

The method involves the extraction of hydroxymethyl clenbuterol and the internal standard, this compound, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in the same matrix.

Experimental Protocols

1. Materials and Reagents

-

Hydroxymethyl Clenbuterol analytical standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Blank biological matrix (urine, plasma) for calibration standards and quality controls

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydroxymethyl clenbuterol and this compound in methanol to obtain individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the hydroxymethyl clenbuterol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

3. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline and may require optimization for specific matrices.

-

Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add 20 µL of the internal standard working solution. Add 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).[12]

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol and 3 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of a suitable elution solvent (e.g., methanol or a mixture of dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[12]

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters for MRM Transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hydroxymethyl Clenbuterol | 293.1 | 220.0 | 100 | 15 |

| 293.1 | 184.0 | 100 | 25 | |

| This compound (IS) | 299.1 | 226.0 | 100 | 15 |

Note: These values are illustrative and require optimization on the specific instrument used.

Table 2: Method Validation Parameters (Illustrative).

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL[13][14] |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Clenbuterol Metabolism and Analysis Workflow

The following diagrams illustrate the metabolic pathway of clenbuterol leading to hydroxymethyl clenbuterol and the general experimental workflow for its quantification.

Caption: Metabolic pathway of Clenbuterol.

Caption: LC-MS/MS analytical workflow.

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the accurate quantification of hydroxymethyl clenbuterol in biological matrices. This method is suitable for a wide range of applications, including pharmacokinetic research, clinical and forensic toxicology, and anti-doping analysis. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality.

References

- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clenbuterol - Wikipedia [en.wikipedia.org]

- 3. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. This compound | CAS#:1346601-00-0 | Chemsrc [chemsrc.com]

- 12. nyc.gov [nyc.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Clenbuterol Metabolites in Urine using Hydroxymethyl Clenbuterol-d6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the major metabolite of Clenbuterol (B1669167), hydroxymethyl clenbuterol, in urine samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Hydroxymethyl Clenbuterol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and sports anti-doping.

Introduction

Clenbuterol is a potent β2-adrenergic agonist that is illicitly used as a growth-promoting agent in livestock and as a performance-enhancing substance in sports. Monitoring for Clenbuterol abuse requires sensitive and specific analytical methods for the detection of both the parent drug and its metabolites in biological matrices. The major metabolic pathway of Clenbuterol involves N-oxidation of the primary aromatic amine, leading to the formation of hydroxymethyl clenbuterol. The quantification of this metabolite provides a longer detection window for Clenbuterol administration.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method reproducibility. This application note describes a validated LC-MS/MS method for the accurate quantification of hydroxymethyl clenbuterol in urine, employing this compound as the internal standard.

Experimental

Materials and Reagents

-

Hydroxymethyl Clenbuterol (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

Standard Solution Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxymethyl clenbuterol and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the hydroxymethyl clenbuterol stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

To 1 mL of the urine supernatant, add 20 µL of the 10 ng/mL this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow:

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

-

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydroxymethyl Clenbuterol | 293.1 | 221.1 | 15 |

| Hydroxymethyl Clenbuterol | 293.1 | 203.1 | 20 |

| This compound | 299.1 | 227.1 | 15 |

Results and Discussion

Method Validation

The analytical method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Linearity: The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL with a coefficient of determination (R²) greater than 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (Low: 0.3 ng/mL, Mid: 3 ng/mL, High: 80 ng/mL). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | 4.5 | 102.3 | 6.8 | 101.5 |

| Mid | 3 | 3.2 | 98.7 | 5.1 | 99.2 |

| High | 80 | 2.8 | 101.5 | 4.3 | 100.8 |

Limit of Quantification (LOQ): The LOQ was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy.

Signaling Pathway and Experimental Workflow

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of hydroxymethyl clenbuterol in urine samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for various research and monitoring applications. The detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Notes and Protocols for Doping Control Analysis of Clenbuterol in Urine using Hydroxymethyl Clenbuterol-d6

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of clenbuterol (B1669167) in urine for doping control purposes. This document details the use of Hydroxymethyl Clenbuterol-d6 as an internal standard for accurate and reliable quantification.

Introduction

Clenbuterol is a potent β2-adrenergic agonist that is prohibited in sports at all times by the World Anti-Doping Agency (WADA) due to its anabolic and lipolytic effects.[1] Its detection in athlete's urine is a critical aspect of anti-doping programs. The use of stable isotope-labeled internal standards is essential for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response. This compound is a deuterated metabolite of clenbuterol, making it an ideal internal standard for the analysis of clenbuterol and its metabolites in urine, as it closely mimics the analyte's behavior during extraction and analysis.

Quantitative Data

The following tables summarize the performance characteristics of typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of clenbuterol in urine. While the specific use of this compound is not extensively documented in publicly available validation reports, its performance is expected to be comparable to other deuterated clenbuterol standards like Clenbuterol-d9.

Table 1: LC-MS/MS Method Performance for Clenbuterol in Urine

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.0125 - 5 pg/mL | [1][2] |

| Limit of Quantification (LOQ) | 5 - 100 pg/mL | [1][3] |

| Linearity Range | 5 - 300 pg/mL | [2][3] |

| Recovery | 93.1% - 98.7% | [1] |

| Precision (RSD%) | 1.26% - 8.99% | [1] |

Table 2: Example Mass Spectrometric Parameters for Clenbuterol Analysis

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Clenbuterol | 277.1 | 203.1, 259.1 | 15, 12 |

| Clenbuterol-d9 | 286.1 | 203.9 | 15 |

| Hydroxymethyl Clenbuterol | 293.1 | 203.1, 221.1 | 15, 12 |

| This compound | 299.2 | 203.1, 227.1 | 15, 12 |

Note: The mass transitions for Hydroxymethyl Clenbuterol and its d6-labeled internal standard are predicted based on their chemical structures and may require optimization.

Experimental Protocols

This section provides a detailed protocol for the analysis of clenbuterol in urine using this compound as an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Clenbuterol reference standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate

-

β-glucuronidase from E. coli

-

Phosphate (B84403) buffer (pH 7)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

-

Ultrapure water

Sample Preparation

-

Urine Sample Collection: Collect urine samples according to WADA guidelines.[4][5][6]

-

Internal Standard Spiking: To a 2 mL aliquot of urine, add a known concentration of this compound solution (e.g., 1 ng/mL final concentration).

-

Enzymatic Hydrolysis: To deconjugate glucuronide metabolites, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase enzyme solution. Incubate at 50°C for 2 hours.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 2% formic acid in water.

-

Wash with 3 mL of methanol.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor the transitions listed in Table 2.

-

Visualizations

Clenbuterol Metabolic Pathway

References

- 1. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of clenbuterol at trace level in human urine by ultra-high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wada-ama.org [wada-ama.org]

- 5. Urine Testing Procedure | SSI [sportintegrity.ch]

- 6. sportireland.ie [sportireland.ie]

Application Note: Quantitative Analysis of Hydroxymethyl Clenbuterol in Biological Matrices using LC-MS/MS

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxymethyl clenbuterol (B1669167) in biological matrices. Hydroxymethyl clenbuterol is a metabolite of clenbuterol, a β2-adrenergic agonist used for treating breathing disorders, but also illicitly used as a growth promoter in livestock and a performance-enhancing drug in sports.[1][2] Monitoring its metabolites is crucial for detecting clenbuterol abuse. This method is intended for researchers, scientists, and professionals in drug development and toxicology.

Introduction

Clenbuterol is metabolized in the body through various pathways, including N-oxidation and hydroxylation.[3][4] Hydroxymethyl clenbuterol (4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol) is a known metabolite.[5] Accurate and reliable quantification of this metabolite is essential for pharmacokinetic studies, doping control, and food safety analysis. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this application.[6]

Analyte Information

-

Analyte: Hydroxymethyl Clenbuterol

-

Internal Standard: Hydroxymethyl Clenbuterol-d6 (CAS: 1346601-00-0)[8]

Experimental Protocol

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for clenbuterol extraction.[9]

-

Sample Aliquoting: Take 1 mL of the biological matrix (e.g., urine, plasma).

-

Internal Standard Spiking: Add a known concentration of this compound internal standard to each sample, calibrator, and quality control sample.

-

Hydrolysis (for urine samples): For conjugated metabolites, add β-glucuronidase and incubate at 55°C for 1 hour.[5]

-

pH Adjustment: Adjust the sample pH to approximately 6 with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer).[9]

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol (B129727) (3 mL), deionized water (3 mL), and 0.1 M phosphate buffer (pH 6, 1 mL).

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with deionized water (2 mL) followed by 1 M acetic acid (2 mL) and then methanol (4 mL) to remove interferences.[9]

-

Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of methanol/acetonitrile/ammonium hydroxide (B78521) (47.5:47.5:5, v/v/v).[10]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Hydroxymethyl Clenbuterol | 293.1 | 275.1 | 203.1 |

| This compound | 299.1 | 281.1 | 209.1 |

Note: The specific product ions for the deuterated internal standard are predicted based on the fragmentation of the parent compound and will require experimental confirmation.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking blank matrix with known concentrations of hydroxymethyl clenbuterol.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 50.0 | Example Value |

| 100.0 | Example Value |

The calibration curve should be linear with a correlation coefficient (r²) > 0.99.

Method Validation Summary

The method should be validated according to relevant guidelines (e.g., FDA, EMA).

| Parameter | Acceptance Criteria | Result |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | Example Value |

| Upper Limit of Quantitation (ULOQ) | Within linear range | Example Value |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Example Value |

| Precision (% CV) | ≤15% (≤20% at LLOQ) | Example Value |

| Matrix Effect | Within acceptable range | Example Value |

| Recovery (%) | Consistent and reproducible | Example Value |

| Stability | Stable under tested conditions | Example Value |

Visualizations

Caption: Metabolic pathway of Clenbuterol to Hydroxymethyl Clenbuterol.

Caption: Experimental workflow for Hydroxymethyl Clenbuterol quantification.

Conclusion

This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of hydroxymethyl clenbuterol. The described sample preparation and analytical conditions offer a robust starting point for laboratories involved in drug metabolism research, clinical and forensic toxicology, and food safety monitoring. Adherence to rigorous validation procedures is essential to ensure the accuracy and reliability of the results.

References

- 1. Hydroxymethyl Clenbuterol | LGC Standards [lgcstandards.com]

- 2. preprints.org [preprints.org]

- 3. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | C12H18Cl2N2O2 | CID 71749177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

Protocol for the Quantification of Clenbuterol in Human Urine Using Hydroxymethyl Clenbuterol-d6 as an Internal Standard for Sports Drug Testing

Application Note

Introduction

Clenbuterol is a beta-2-adrenergic agonist prohibited in sports at all times by the World Anti-Doping Agency (WADA) due to its potential anabolic effects. The sensitive and specific detection of Clenbuterol in athlete urine samples is crucial for effective anti-doping programs. This document outlines a detailed protocol for the quantification of Clenbuterol in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Hydroxymethyl Clenbuterol-d6 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is essential for accurate quantification as it compensates for variations during sample preparation and instrumental analysis.

Summary of Analytical Method

This method employs a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for the isolation of Clenbuterol and the internal standard from human urine. The extracted analytes are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Clenbuterol to the internal standard against a calibration curve.

Materials and Reagents

-

Analytes: Clenbuterol Hydrochloride, this compound

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Methyl tert-butyl ether (MTBE) (HPLC grade), Isopropanol (HPLC grade), Ammonium (B1175870) Hydroxide (B78521).

-

Reagents: Sodium Borate buffer (1 M, pH 9.0), Hydrochloric Acid (1 M).

-

SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).

Stock and Working Solutions

| Solution | Concentration | Solvent | Storage Conditions |

| Clenbuterol Stock | 1 mg/mL | Methanol | -20°C |

| This compound Stock | 100 µg/mL | Methanol | -20°C |

| Clenbuterol Working | 1 µg/mL | Methanol | 4°C |

| Internal Standard Working | 100 ng/mL | Methanol | 4°C |

Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human urine with appropriate volumes of the working solutions.

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 0.05 |

| Calibration Standard 2 | 0.1 |

| Calibration Standard 3 | 0.5 |

| Calibration Standard 4 | 1.0 |

| Calibration Standard 5 | 5.0 |

| Calibration Standard 6 | 10.0 |

| Quality Control Low (LQC) | 0.15 |

| Quality Control Mid (MQC) | 2.5 |

| Quality Control High (HQC) | 7.5 |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 2 mL of urine (calibrator, QC, or unknown sample) into a 15 mL polypropylene (B1209903) tube.

-

Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 1 mL of 1 M Sodium Borate buffer (pH 9.0) and vortex for 30 seconds.

-

Add 5 mL of Methyl tert-butyl ether, cap, and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and vortex.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pipette 2 mL of urine into a 15 mL tube.

-

Add 50 µL of the Internal Standard Working Solution.

-

Add 2 mL of 1 M Hydrochloric Acid and vortex.

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 0.1 M Hydrochloric Acid.

-

Wash the cartridge with 3 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of the mobile phase starting composition and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Multiple Reaction Monitoring (MRM) Transitions

Note: The following transitions for this compound are theoretical and should be optimized during method development. The transitions for Clenbuterol and Clenbuterol-d9 are commonly used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Clenbuterol (Quantifier) | 277.1 | 203.1 | 25 | |

| Clenbuterol (Qualifier) | 277.1 | 168.1 | 30 | |

| This compound | 300.2 | To be determined | To be determined | Theoretical precursor [M+H]⁺ |

| Clenbuterol-d9 (Surrogate) | 286.2 | 212.2 | 25 | Commonly used internal standard |

| Clenbuterol-d9 (Surrogate) | 286.2 | 177.1 | 30 | Commonly used internal standard |

Data Analysis and Acceptance Criteria

-

Calibration Curve: A linear regression of the peak area ratio (Clenbuterol/Internal Standard) versus concentration should be used. A weighting factor of 1/x may be applied. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for LLOQ). The precision (RSD) should be ≤15% (≤20% for LLOQ).

-

Ion Ratio: The ratio of the quantifier to qualifier ion peak areas for the detected Clenbuterol in a sample must be within ±20% of the average ratio of the calibration standards.

Workflow Diagram

Caption: Workflow for Clenbuterol quantification in urine.

Conclusion

This protocol provides a robust and reliable method for the quantification of Clenbuterol in human urine for sports drug testing purposes. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements of anti-doping laboratories. Researchers should perform in-house validation to establish specific performance characteristics.

Application Note: Solid-Phase Extraction of Clenbuterol and its Metabolites using Hydroxymethyl Clenbuterol-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol is a potent β2-adrenergic agonist illicitly used as a growth-promoting agent in livestock and as a performance-enhancing drug in athletes. Its detection at trace levels in complex biological matrices such as urine, serum, and tissue is crucial for food safety and anti-doping control. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup and concentration of Clenbuterol and its metabolites prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, such as Hydroxymethyl Clenbuterol-d6, is essential for accurate quantification by correcting for matrix effects and variations in extraction recovery.

This application note provides a detailed protocol for the solid-phase extraction of Clenbuterol and its primary metabolites from urine samples, utilizing this compound as the internal standard.

Analyte Information

-

Clenbuterol: 4-Amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol

-

This compound (Internal Standard): A deuterated analog of a Clenbuterol metabolite, used to mimic the extraction behavior of the target analytes.

-

CAS Number: 1346601-00-0

-

Molecular Formula: C₁₂H₁₂D₆Cl₂N₂O₂

-

Molecular Weight: 299.23 g/mol

-

-

Common Metabolites:

-

N-Oxide of Clenbuterol

-

N-Dealkylated Clenbuterol (Primary Amine Metabolite)

-

Data Presentation

The following tables summarize typical quantitative data obtained from validated SPE methods for Clenbuterol analysis in biological matrices. These values can serve as a benchmark for method development and validation.

Table 1: Method Validation Parameters for Clenbuterol in Urine

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 50 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.02 - 9.0 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.1 - 32 ng/mL | [1][2] |

Table 2: Recovery and Precision Data for Clenbuterol SPE in Urine

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Clenbuterol | 0.5 | 93.1 - 98.7 | 1.26 - 8.99 | Not Reported | [1] |

| Clenbuterol | 2.5 | 93.1 - 98.7 | 1.26 - 8.99 | Not Reported | [1] |

| Clenbuterol | 25 | 93.1 - 98.7 | 1.26 - 8.99 | Not Reported | [1] |

| Clenbuterol | 60 | Not Reported | 5.0 - 5.3 | 8.5 - 8.7 | [2] |

| Clenbuterol | 200 | Not Reported | 5.0 - 5.3 | 8.5 - 8.7 | [2] |

| Clenbuterol | 500 | Not Reported | 5.0 - 5.3 | 8.5 - 8.7 | [2] |

Experimental Protocols

This section details the methodology for the solid-phase extraction of Clenbuterol and its metabolites from urine samples.

Materials and Reagents:

-

SPE Cartridges: C18 or mixed-mode cation exchange cartridges (e.g., Oasis MCX)

-

Clenbuterol analytical standard

-

This compound internal standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Acetic Acid)

-

Deionized water

-

Phosphate (B84403) buffer (pH 6.0)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation:

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 5 mL of the urine supernatant to a clean tube.

-

Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Add 2 mL of phosphate buffer (pH 6.0) and vortex mix.

Solid-Phase Extraction (SPE) Protocol:

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove moderately polar impurities.

-

-

Drying: Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.

-

Elution: Elute the analytes from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathway of Clenbuterol

Caption: Clenbuterol's β2-adrenergic receptor signaling pathway.

Experimental Workflow for SPE of Clenbuterol

Caption: Workflow for the solid-phase extraction of Clenbuterol.

References

Optimizing MRM Transitions for the Analysis of Hydroxymethyl Clenbuterol-d6: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract